molecular formula C19H20ClFN4O2S B2952796 5-((2-chloro-6-fluorobenzyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893904-12-6

5-((2-chloro-6-fluorobenzyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2952796
CAS RN: 893904-12-6
M. Wt: 422.9
InChI Key: ZMSNNPNWOOKHTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It often involves multiple steps, each with specific reagents and conditions .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents, conditions, and mechanisms of these reactions .


Physical And Chemical Properties Analysis

This includes determining properties like melting point, boiling point, solubility, and stability. Spectroscopic properties may also be analyzed .

Scientific Research Applications

Antitumor Applications

  • Sulfonamide derivatives, containing fluorouracil and nitrogen mustard, have been designed and synthesized for potent antitumor agents with low toxicity, highlighting the therapeutic potential of similar complex molecules in cancer treatment (Huang, Lin, & Huang, 2001).

Synthetic Methodologies and Applications

  • Novel synthetic routes for benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds visnaginone and khellinone have been explored. These compounds exhibit anti-inflammatory and analgesic properties, indicating the utility of complex pyrimidine derivatives in developing new pharmacological agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Nonlinear Optical Properties

  • The third-order nonlinear optical properties of novel styryl dyes, including pyrimidine derivatives, were studied. These materials demonstrate potential for device applications due to their significant two-photon absorption phenomenon, suggesting that complex pyrimidine derivatives could be explored for nonlinear optical materials (Shettigar et al., 2009).

Herbicidal Activities

  • Research on 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds has shown that some derivatives exhibit good herbicidal activities, pointing towards the agricultural applications of pyrimidine derivatives in controlling weed growth (Huazheng, 2013).

Mechanism of Action

If the compound has biological activity, studies may be conducted to determine how it interacts with biological systems .

properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN4O2S/c1-10(2)8-14-22-16-15(18(26)25(4)19(27)24(16)3)17(23-14)28-9-11-12(20)6-5-7-13(11)21/h5-7,10H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSNNPNWOOKHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=C(C(=N1)SCC3=C(C=CC=C3Cl)F)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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